4,4'-Dinitrostilbene
Overview
Description
4,4’-Dinitrostilbene is an organic compound with the molecular formula C14H10N2O4. It is a derivative of stilbene, characterized by the presence of two nitro groups attached to the benzene rings at the 4 and 4’ positions. This compound is known for its applications in the synthesis of dyes and optical brighteners .
Preparation Methods
4,4’-Dinitrostilbene can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde, followed by a reduction step using stannous chloride (SnCl2) to yield 4,4’-dinitrostilbene . Another method involves the oxidative condensation of 4-nitrotoluene-2-sulfonic acid under aqueous alkaline conditions using oxidizing agents such as sodium hypochlorite . Industrial production often employs these methods due to their efficiency and high yields.
Chemical Reactions Analysis
4,4’-Dinitrostilbene undergoes various chemical reactions, including:
Scientific Research Applications
4,4’-Dinitrostilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-dinitrostilbene and its derivatives involves interactions with various molecular targets. For instance, the reduction of nitro groups to amino groups can lead to the formation of compounds that interact with cellular proteins and enzymes, affecting their function . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
4,4’-Dinitrostilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Used in the treatment of resistant hematology malignancies and diabetes.
Combretastatin: Exhibits antimitotic and antineoplastic properties.
These compounds share a similar stilbene backbone but differ in their functional groups, leading to unique properties and applications.
Properties
IUPAC Name |
1-nitro-4-[2-(4-nitrophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVIIRIMEIEKOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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